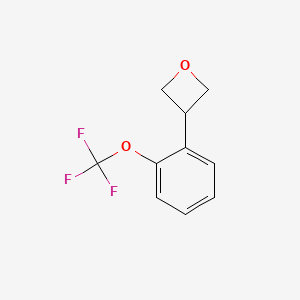

3-(2-(Trifluoromethoxy)phenyl)oxetane

Description

Historical Context and Evolution of Oxetane (B1205548) Chemistry in Organic Synthesis

The study of oxetanes, four-membered cyclic ethers, dates back to the early 20th century, with the first synthesis being a landmark in heterocyclic chemistry. magtech.com.cn Initially regarded as mere chemical curiosities due to their inherent ring strain, their role in organic synthesis has significantly expanded over the decades. nih.govrsc.org Early synthetic methods were often challenging, but the development of more sophisticated techniques has made these heterocycles more accessible.

Key synthetic strategies for the oxetane ring include:

Williamson Ether Synthesis: An intramolecular cyclization of a 3-halo-1-propanol derivative.

Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene. rsc.org

Epoxide Ring Expansion: The rearrangement of epoxides, often mediated by a sulfide (B99878) ylide. rsc.org

C-H Bond Oxidative Cyclization: A more modern approach to form the oxetane ring. rsc.org

The turn of the 21st century saw a surge in the application of oxetanes in medicinal chemistry. beilstein-journals.org Researchers recognized that the introduction of an oxetane moiety could serve as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups. nih.govbeilstein-journals.org This substitution can lead to significant improvements in a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, without drastically altering its steric profile. rsc.orgbeilstein-journals.org

Significance of Fluorine and Fluorinated Moieties, particularly the Trifluoromethoxy Group, in Advanced Molecular Design

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the characteristics of a parent compound. researchgate.net

The trifluoromethoxy group (-OCF3) has emerged as a particularly valuable substituent in medicinal chemistry and agrochemical research. researchgate.net It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. The trifluoromethoxy group offers several advantages over the more common trifluoromethyl group (-CF3), including its conformational preferences and its ability to act as a lipophilic hydrogen bond acceptor. researchgate.net

Key Properties of the Trifluoromethoxy Group:

| Property | Description | Impact on Molecular Design |

| High Electronegativity | Strongly withdraws electron density from the attached aromatic ring. | Modulates the pKa of nearby functional groups and can influence binding interactions with biological targets. |

| Increased Lipophilicity | Enhances the molecule's ability to partition into lipid environments. | Can improve membrane permeability and bioavailability. researchgate.net |

| Metabolic Stability | The C-F bonds are highly resistant to metabolic cleavage. | Increases the half-life of a drug molecule in the body. researchgate.net |

| Conformational Effects | The -OCF3 group tends to orient itself perpendicular to the plane of an aromatic ring. | Can influence the overall three-dimensional shape of the molecule, affecting its binding to target proteins. researchgate.net |

Structural Features and Nomenclature of 3-(2-(Trifluoromethoxy)phenyl)oxetane within the Broader Oxetane and Fluorinated Aryl Ether Landscape

The chemical structure of this compound is characterized by three key components: an oxetane ring, a phenyl (aromatic) ring, and a trifluoromethoxy group.

Oxetane Ring: A four-membered heterocyclic ether. The inherent ring strain results in a puckered, non-planar conformation. beilstein-journals.org

Phenyl Group: A six-carbon aromatic ring that provides a rigid scaffold.

Trifluoromethoxy Group: An ether group where the methyl hydrogens are replaced by fluorine atoms.

The systematic IUPAC name, This compound , precisely describes the connectivity of these components. The "oxetane" forms the parent structure. The phenyl group is a substituent at the 3-position of the oxetane ring. The trifluoromethoxy group is, in turn, a substituent on the phenyl ring at the 2-position (or ortho position) relative to the point of attachment to the oxetane.

Rationale for Dedicated Academic Research on the Chemical Compound

The dedicated academic research on a molecule like this compound stems from the desire to explore novel chemical space and develop compounds with superior "drug-like" properties. The combination of the oxetane and trifluoromethoxy-phenyl motifs is a deliberate design strategy to harness the beneficial attributes of each.

Hypothesized Advantages of the this compound Scaffold:

| Feature | Rationale | Potential Application |

| Improved Solubility | The polar oxetane ring can enhance aqueous solubility compared to a non-polar analogue. beilstein-journals.org | Development of orally bioavailable drugs. |

| Enhanced Metabolic Stability | The oxetane can block metabolically susceptible sites, and the trifluoromethoxy group is resistant to degradation. beilstein-journals.orgresearchgate.net | Creation of longer-lasting therapeutic agents. |

| Modulated Lipophilicity | The trifluoromethoxy group increases lipophilicity, which can be balanced by the polar oxetane. beilstein-journals.orgresearchgate.net | Fine-tuning of a molecule's pharmacokinetic profile for optimal absorption, distribution, metabolism, and excretion (ADME). |

| Novel Intellectual Property | The unique combination of these structural features can lead to the discovery of new chemical entities with patentable structures. | Securing commercial rights for new drug candidates. |

| Exploration of New Binding Interactions | The specific three-dimensional shape and electronic properties may enable unique interactions with biological targets. | Discovery of new mechanisms of action for treating diseases. |

In essence, the study of this compound and related compounds is a targeted effort to generate new building blocks for drug discovery, with the ultimate goal of creating safer and more effective medicines.

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

3-[2-(trifluoromethoxy)phenyl]oxetane |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-4-2-1-3-8(9)7-5-14-6-7/h1-4,7H,5-6H2 |

InChI Key |

IANRCDJQAZSPBG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Trifluoromethoxy Phenyl Oxetane

Strategies for Oxetane (B1205548) Ring Construction Relevant to C3-Arylation

The construction of the C3-arylated oxetane ring can be broadly approached through two main disconnection strategies: intramolecular cyclization of a suitably functionalized propane-1,3-diol derivative or intermolecular cycloaddition reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and reliable method for the formation of the oxetane ring. This approach typically involves the formation of either a C-O or a C-C bond in the final ring-closing step.

The intramolecular Williamson etherification is a classical and widely employed method for the synthesis of cyclic ethers, including oxetanes. acs.orgmasterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group to form the ether linkage. masterorganicchemistry.comwikipedia.org For the synthesis of 3-(2-(trifluoromethoxy)phenyl)oxetane, this strategy would commence with the precursor, 2-(2-(trifluoromethoxy)phenyl)propane-1,3-diol.

The key steps in this synthetic sequence are:

Synthesis of the Diol Precursor: The synthesis of 2-(2-(trifluoromethoxy)phenyl)propane-1,3-diol can be achieved through the reduction of diethyl 2-(2-(trifluoromethoxy)phenyl)malonate. The malonate itself can be prepared via nucleophilic aromatic substitution on a suitable ortho-substituted trifluoromethoxybenzene derivative with diethyl malonate.

Monofunctionalization: Selective activation of one of the primary hydroxyl groups of the diol is crucial. This is typically achieved by converting it into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), under controlled conditions to prevent difunctionalization.

Base-Mediated Cyclization: Treatment of the resulting mono-sulfonate ester with a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) facilitates the intramolecular cyclization to yield the desired 3-aryloxetane. acs.org

The efficiency of the cyclization step is influenced by several factors, including the choice of base, solvent, and reaction temperature. Yields for the Williamson etherification in the synthesis of 3-substituted oxetanes typically range from moderate to good. acs.org

| Precursor Type | Leaving Group | Base | Solvent | Typical Yield (%) |

| 1,3-Diol Derivative | Tosylate | NaH | THF | 60-85 |

| 1,3-Diol Derivative | Mesylate | KOtBu | tBuOH | 55-80 |

| 1,3-Halohydrin | Halide (Br, I) | NaH | DMF | 50-75 |

Table 1: Representative Conditions for Intramolecular Williamson Etherification for Oxetane Formation

An alternative intramolecular approach involves the formation of a C-C bond to complete the oxetane ring. While less common than C-O bond formation for simple 3-aryloxetanes, this strategy can be effective. One plausible route would start from an appropriately substituted arylmalonate derivative. This method would involve the alkylation of a malonate with a protected 2-haloethanol, followed by reduction of the ester groups to a diol, and subsequent intramolecular C-C bond formation. However, for the specific target of this compound, the Williamson etherification is generally a more direct and higher-yielding approach.

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions offer a convergent approach to the oxetane core, forming two bonds in a single step. These methods are particularly useful for accessing a variety of substitution patterns.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. nih.govscispace.comresearchgate.netnih.gov For the synthesis of this compound, this would involve the reaction of 2-(trifluoromethoxy)benzaldehyde (B1351065) with ethylene (B1197577).

The key features of this reaction are:

Photoexcitation: The reaction is initiated by the photoexcitation of the benzaldehyde (B42025) derivative to its excited state.

[2+2] Cycloaddition: The excited state carbonyl compound then reacts with ethylene to form the oxetane ring.

Regioselectivity: The regioselectivity of the Paternò-Büchi reaction can be influenced by the electronic nature of the substituents on both the aromatic aldehyde and the alkene. Theoretical calculations often predict the more stable biradical intermediate, which dictates the final regiochemical outcome. nih.gov

While conceptually straightforward, the Paternò-Büchi reaction can sometimes suffer from low yields and the formation of side products, and the use of gaseous ethylene requires specialized equipment.

| Carbonyl Compound | Alkene | Light Source | Solvent | Typical Yield (%) |

| Substituted Benzaldehyde | Ethylene | UV (High-Pressure Hg lamp) | Benzene (B151609) | 30-60 |

| Substituted Benzaldehyde | Styrene (B11656) | UV (Medium-Pressure Hg lamp) | Acetonitrile | 40-70 |

Table 2: General Conditions for Paternò-Büchi Reaction for 3-Aryloxetane Synthesis

Transition metal-catalyzed formal [2+2] cycloadditions provide an alternative to photochemical methods. These reactions can often be performed under milder conditions and with greater control over selectivity. While well-established for the synthesis of cyclobutanes, their application to the direct synthesis of 3-aryloxetanes from an alkene and a carbonyl equivalent is an area of ongoing research. One potential, though less direct, route could involve the [2+2] cycloaddition of a styrene derivative (e.g., 2-(trifluoromethoxy)styrene) with a formaldehyde (B43269) equivalent, catalyzed by a suitable transition metal complex. nih.govnih.gov The development of efficient catalysts for such transformations is key to their synthetic utility.

Methodologies for Introducing the 2-(Trifluoromethoxy)phenyl Moiety

The introduction of the trifluoromethoxy (OCF₃) group onto the phenyl ring is a critical step, as this moiety significantly influences the compound's physicochemical properties.

A common strategy involves synthesizing a phenyl precursor already bearing the trifluoromethoxy group. This can be achieved through various trifluoromethoxylation reactions.

Electrophilic trifluoromethoxylation often involves the reaction of phenol (B47542) derivatives with electrophilic OCF₃ sources. For example, unprotected phenols can be O-trifluoromethylated using reagents like O-(trifluoromethyl)dibenzofuranium salts or hypervalent iodine reagents, although the latter may lead to competing C-trifluoromethylation. nih.gov

Nucleophilic trifluoromethoxylation provides an alternative route. This can involve the reaction of an aryl nucleophile, such as an organometallic species, with a reagent that delivers a trifluoromethoxide anion (OCF₃⁻). harvard.edu Recently, stable solutions of the CF₃O⁻ anion have been developed from inexpensive starting materials like 2,4-dinitro(trifluoromethoxy)benzene, enabling efficient nucleophilic substitution reactions. researchgate.net Another approach involves the reaction of alkenes with an electrophilic selenium source in the presence of a nucleophilic OCF₃ source to generate β-selenylated trifluoromethoxylated compounds, which can be subsequently reduced. nih.gov

Radical C-H trifluoromethoxylation is an attractive and direct method for introducing the OCF₃ group onto an unactivated aromatic ring. nih.gov This approach avoids the need for pre-functionalized substrates like phenols or aryl halides. A practical reagent for this transformation is bis(trifluoromethyl)peroxide (BTMP), which can be activated using visible light photoredox catalysis or TEMPO catalysis to generate the trifluoromethoxy radical (•OCF₃). nih.govnih.gov This radical then adds to the aromatic ring, leading to the desired trifluoromethoxylated product under mild conditions. nih.gov This method is particularly valuable as it represents a direct, single-step synthesis from basic aromatic feedstocks. nih.govresearchgate.net

| Methodology | Substrate Type | Typical Reagent(s) | Mechanism | Reference |

|---|---|---|---|---|

| Electrophilic | Phenols | Hypervalent iodine reagents, Umemoto's reagents | Electrophilic attack on phenol oxygen | nih.gov |

| Nucleophilic | Aryl halides/organometallics | Sources of CF₃O⁻ anion (e.g., from DNTFB) | Nucleophilic aromatic substitution | harvard.eduresearchgate.net |

| Radical | Unactivated Arenes | Bis(trifluoromethyl)peroxide (BTMP) + Photocatalyst/TEMPO | Radical C-H activation and addition | nih.govnih.govresearchgate.net |

Pre-functionalization of Phenyl Ring with Trifluoromethoxy Group

Cross-Coupling Strategies for Aryl-OCF₃ Synthesis

The introduction of the trifluoromethoxy (-OCF₃) group onto an aromatic ring is a key first step in the synthesis of the target compound. The -OCF₃ group is valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity. While early methods for creating aryl trifluoromethyl ethers required harsh conditions, modern cross-coupling strategies have provided milder and more versatile alternatives.

A significant breakthrough was the development of transition-metal-mediated C(aryl)–OCF₃ bond formation. One of the first successful examples of this is a silver-mediated cross-coupling reaction. This method utilizes aryl stannanes or arylboronic acids as the aromatic partner, which react with a trifluoromethoxide source in the presence of a silver(I) salt. cmu.edu This approach represented a major advance, as it allowed for the trifluoromethoxylation of aryl nucleophiles under conditions that tolerate a variety of functional groups. cmu.edu

Several other strategies have since been developed to synthesize trifluoromethoxylated arenes. These methods vary in their precursors, reagents, and reaction conditions, offering a range of options for chemists.

Table 1: Selected Synthetic Methods for Aryl-OCF₃ Formation

| Method | Description | Reagents | Key Features |

|---|---|---|---|

| Yagupolskii Method | The first reported synthesis, involving chlorination of anisoles followed by a halogen exchange (HALEX) reaction. | PCl₅, Cl₂, SbF₃/SbCl₅ or HF | Harsh conditions (high temperatures), limited to electron-deficient systems. nih.gov |

| Sheppard's Method | Deoxyfluorination of phenol fluoroformates, which are prepared from phenols and fluorophosgene. | SF₄/HF or SbF₃ | Requires high temperatures and toxic reagents like fluorophosgene. nih.gov |

| Silver-Mediated Cross-Coupling | A cross-coupling reaction between aryl stannanes or arylboronic acids and a trifluoromethoxide source. | Ag(I) salt, [Me₄N]OCF₃ or similar | First transition-metal-mediated C–OCF₃ bond formation; milder conditions. cmu.edunih.gov |

| OCF₃ Migration | An intramolecular rearrangement where an OCF₃ group migrates from a nitrogen atom to an adjacent aromatic ring. | N-Aryl-N-hydroxylamine derivatives, Togni reagent | Provides access to ortho-OCF₃ aniline (B41778) derivatives under mild conditions. nih.govlookchem.com |

| Electrochemical Synthesis | Anodic oxidation of trifluoromethane (B1200692) sulfinate (Langlois reagent) leads to direct O–trifluoromethylation of phenols. | Trifluoromethane sulfinate | A green chemistry approach that avoids toxic reagents and metal catalysts. acs.org |

Attachment of the 2-(Trifluoromethoxy)phenyl Unit to the Oxetane Scaffold

Once the 2-(trifluoromethoxy)phenyl precursor is synthesized, the next crucial step is to form the carbon-carbon bond between this aryl group and the 3-position of the oxetane ring. The primary methods to achieve this connection are through organometallic reagents or transition metal-catalyzed cross-coupling reactions.

Organometallic Reagent-Mediated Arylation (e.g., Lithiation followed by Electrophilic Quenching)

Organometallic reagents, such as Grignard reagents (ArMgX) and organolithiums (ArLi), are powerful carbon nucleophiles widely used for C-C bond formation. libretexts.org In the context of synthesizing 3-aryl-oxetanes, two main pathways can be envisioned.

The first involves the reaction of a 2-(trifluoromethoxy)phenyl organometallic reagent with an electrophilic oxetane, such as oxetan-3-one. The aryl Grignard or aryllithium reagent would add to the ketone, forming a tertiary alcohol (3-(2-(trifluoromethoxy)phenyl)oxetan-3-ol). This intermediate would then require a subsequent deoxygenation step to yield the final product. However, a significant challenge with using highly reactive organometallics on the parent oxetane is their propensity to induce ring-opening reactions due to the inherent strain of the four-membered ring. acs.org

A more direct approach involves the reaction of an aryl organometallic with a 3-halooxetane (e.g., 3-iodooxetane (B1340047) or 3-bromooxetane). This functions as a nucleophilic substitution or, more commonly, a metal-catalyzed coupling. A patented method describes the copper-catalyzed reaction between an aryl Grignard reagent and a 3-halogenated oxetane. google.com In this procedure, the aryl Grignard reagent is prepared via a halogen-magnesium exchange and then coupled with the 3-halooxetane in the presence of a copper catalyst to afford the 3-aryl-substituted oxetane. google.com This method offers a direct route to the target scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig reaction for related systems)

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly well-suited for this transformation.

The synthesis of 3-aryloxetanes has been effectively achieved using a nickel-catalyzed Suzuki reaction. acs.org This methodology involves the coupling of a 3-halooxetane, such as 3-iodooxetane, with an appropriately substituted arylboronic acid—in this case, 2-(trifluoromethoxy)phenylboronic acid. The use of nickel catalysts is often favored over palladium for being more cost-effective and abundant. nih.govrsc.org The reaction typically proceeds in the presence of a suitable ligand and a base to yield the desired this compound. This approach is generally tolerant of a wide range of functional groups on the aromatic partner. acs.org

Table 2: Example Conditions for Ni-Catalyzed Suzuki Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Partner | 2-(Trifluoromethoxy)phenylboronic acid | Source of the aryl group |

| Oxetane Partner | 3-Iodooxetane | Electrophilic oxetane scaffold |

| Catalyst | NiCl₂(dppp) or similar Ni(II) complex | Facilitates the cross-coupling cycle |

| Base | K₃PO₄ or other inorganic base | Activates the boronic acid |

| Solvent | Dioxane, Toluene | Reaction medium |

| Temperature | Elevated temperatures (e.g., 80-110 °C) | To drive the reaction to completion |

Asymmetric Synthesis Approaches for Enantioenriched this compound Derivatives

For applications where a single enantiomer of a chiral derivative is required, asymmetric synthesis strategies are necessary. While this compound itself is achiral, derivatives with additional substituents at the 3-position or elsewhere on the oxetane ring can be chiral. Several catalytic asymmetric methods developed for oxetane chemistry could be adapted for this purpose.

One prominent strategy is the catalytic asymmetric nucleophilic opening of 3-substituted oxetanes. This approach often utilizes chiral Brønsted acids to catalyze the desymmetrization of a prochiral starting material. rsc.org For example, a 3-aryl-3-hydroxyoxetane could potentially undergo an enantioselective reaction at one of the two equivalent C-O bonds of the ring.

Another powerful technique is the asymmetric addition of a nucleophile to oxetan-3-one. The enantioselective addition of the 2-(trifluoromethoxy)phenyl organometallic reagent to oxetan-3-one in the presence of a chiral ligand could produce an enantioenriched tertiary alcohol intermediate. organic-chemistry.org Subsequent stereospecific deoxygenation would then yield the chiral 3-aryl-3-substituted oxetane. Asymmetric synthesis of 2-substituted oxetan-3-ones has been achieved by metalating chiral SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with an electrophile, demonstrating that chiral centers can be effectively installed on the oxetane ring. researchgate.net

These strategies highlight the potential to access enantioenriched derivatives by leveraging established principles of asymmetric catalysis, either by desymmetrizing a prochiral oxetane or by performing an enantioselective addition to an oxetane precursor. acs.org

Scalability and Efficiency of Synthetic Routes

Recent studies have demonstrated that the synthesis and functionalization of 3,3-disubstituted oxetanes can be optimized for scale-up to the kilogram level. rsc.org This work has also shown that the oxetane ring is more robust and tolerant to a range of acidic and basic conditions than previously assumed, which is a critical factor for industrial processes. rsc.orgchemrxiv.org

When comparing the primary routes for attaching the aryl group:

Organometallic Routes: While effective, the use of highly reactive organolithium or Grignard reagents can present challenges on a large scale. These include the need for strictly anhydrous conditions, and potentially cryogenic temperatures for lithiation, which increases operational costs. mt.com However, methods based on more stable Grignard reagents, especially when catalyzed by copper, can be robust and scalable. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions are widely used in industrial manufacturing due to their high efficiency, functional group tolerance, and often mild conditions. Nickel-catalyzed versions offer a cost-effective alternative to palladium. nih.gov The scalability of this route depends on the cost and availability of the starting materials (3-iodooxetane and the arylboronic acid) and the efficiency of the catalyst (i.e., low catalyst loading and high turnover number).

Reactivity and Transformation Mechanisms of 3 2 Trifluoromethoxy Phenyl Oxetane

Oxetane (B1205548) Ring-Opening Reactions

The principal mode of reactivity for 3-(2-(trifluoromethoxy)phenyl)oxetane involves the cleavage of the strained four-membered ring. These transformations can be categorized based on the nature of the initiation step, including nucleophilic, electrophilic, radical-mediated, and reductive pathways.

Nucleophilic attack is the most common method for the functionalization of the oxetane core. researchgate.net The reaction involves the cleavage of a carbon-oxygen bond by a nucleophile, leading to a 1,3-difunctionalized propane (B168953) derivative. These reactions require activation of the oxetane oxygen, typically by a Brønsted or Lewis acid, to enhance the electrophilicity of the ring carbons. researchgate.net

The regiochemical outcome of nucleophilic attack on unsymmetrical oxetanes is dictated by a balance of steric and electronic factors. magtech.com.cn For 3-substituted oxetanes like the title compound, the nucleophile attacks one of the two methylene (B1212753) carbons (C2 or C4).

Steric Control : Under neutral or basic conditions with strong nucleophiles (e.g., organometallics, amines), the reaction typically proceeds via an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxetane ring. magtech.com.cnstackexchange.com

Electronic Control : In the presence of acid catalysts, the oxetane oxygen is protonated or coordinated, leading to a more positively charged, carbocation-like transition state. magtech.com.cn In this scenario, weak nucleophiles (e.g., alcohols, water, halides) may attack the carbon atom that can better stabilize the partial positive charge. magtech.com.cn

For 3-aryl oxetanes, both C2 and C4 are secondary carbons, leading to a mixture of products unless specific directing effects are present. Asymmetric ring-opening can be achieved using chiral catalysts, providing access to highly functionalized chiral building blocks. acs.orgrsc.org

Table 1: Expected Regioselectivity in Nucleophilic Ring-Opening of 3-Aryl Oxetanes

| Nucleophile Type | Catalyst/Conditions | Predominant Mechanism | Expected Site of Attack |

| C-Nucleophiles (e.g., Grignard, Organolithium) | None / Basic | SN2 | Less sterically hindered C2/C4 |

| N-Nucleophiles (e.g., Amines) | Acid Catalysis | SN2-like | Less sterically hindered C2/C4 |

| O-Nucleophiles (e.g., Alcohols, Water) | Acid Catalysis | SN1/SN2 borderline | Mixture, influenced by electronics |

| Halides (e.g., HBr in AcOH) | Acidic | SN1/SN2 borderline | Mixture, influenced by electronics |

| Hydrides (e.g., from Hydrosilanes) | Lewis Acid / FLP | SN2-like | Less sterically hindered C2/C4 |

This table is generated based on general principles of oxetane reactivity.

Acid catalysis is fundamental to most nucleophilic ring-opening reactions of oxetanes due to their inherent stability compared to epoxides. researchgate.netresearchgate.net

Brønsted and Lewis Acids : Protic acids (e.g., CSA, HNTf₂) and various metal-based Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Al(C₆F₅)₃) activate the oxetane by coordinating to the ether oxygen. researchgate.netacs.orgnih.gov This polarization of the C-O bonds renders the ring carbons significantly more electrophilic and susceptible to nucleophilic attack. researchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze enantioselective desymmetrization of 3-substituted oxetanes. acs.org

Frustrated Lewis Pairs (FLPs) : A powerful, metal-free activation strategy involves the use of Frustrated Lewis Pairs, most notably the combination of an electron-deficient borane (B79455) like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a hydrosilane. acs.org In this system, the FLP generates a highly Lewis-acidic silylium (B1239981) cation in situ. This cation readily activates the oxetane oxygen, forming an oxonium ion intermediate. The counter-anion, a boryl hydride, then serves as the nucleophile (hydride source) to open the ring. acs.org This methodology is particularly effective for the reductive opening of 3-aryl oxetanes.

Table 2: Examples of Acidic Catalysts for Oxetane Ring-Opening

| Catalyst System | Catalyst Type | Typical Application |

| BF₃·OEt₂ | Lewis Acid | General ring-opening with various nucleophiles |

| Al(C₆F₅)₃ | Super Lewis Acid | Isomerization and rearrangement reactions |

| Chiral Phosphoric Acids | Brønsted Acid | Catalytic, enantioselective ring-opening |

| HBr in Acetic Acid | Brønsted Acid | Ring-opening with halide nucleophiles |

| B(C₆F₅)₃ / Hydrosilane | Frustrated Lewis Pair | Reductive ring-opening |

This table summarizes common catalysts used for the activation of 3-substituted oxetanes.

Under strongly acidic conditions, particularly with potent Lewis acids, 3-aryl oxetanes can undergo rearrangements where the aryl group actively participates. One notable transformation is the isomerization of 2,2-disubstituted oxetanes into homoallylic alcohols, a reaction catalyzed by super-Lewis acids like Al(C₆F₅)₃. researchgate.net

For 3-aryl oxetanes, a key rearrangement pathway involves neighboring group participation by the phenyl ring. In reactions catalyzed by Frustrated Lewis Pairs, after the initial reductive ring-opening, the resulting silyl (B83357) ether can be reactivated. This allows for an intramolecular nucleophilic attack by the aryl group, forming a spirocyclic phenonium ion intermediate. Subsequent cleavage of this intermediate and a second hydride reduction completes an aryl migration, yielding a rearranged product. acs.org This pathway highlights the ability of the aryl substituent to control the reaction outcome beyond simple electronic effects.

The use of oxetanes as precursors for radical species is a more recent and less explored area of their reactivity. researchgate.net These methods provide novel pathways for C-C bond formation that are complementary to traditional polar reactions.

Cobalt-Catalyzed Radical Generation : A strategy utilizing vitamin B₁₂ as a cobalt catalyst enables the formation of alkyl radicals. The process is believed to involve the reaction of the oxetane with a Co(I) species to form an alkylated cobalt complex. Homolytic cleavage of the cobalt-carbon bond then generates a γ-hydroxypropyl radical, which can engage in subsequent reactions with radical acceptors. researchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis has been employed to generate benzylic tertiary radicals from 3-aryl-3-carboxy-oxetane precursors. acs.orgescholarship.org Decarboxylation of the acid generates a stabilized benzylic radical at the C3 position. This radical can then participate in Giese-type conjugate additions to activated alkenes. escholarship.org Computational and experimental studies indicate that the inherent strain of the four-membered ring destabilizes the resulting radical compared to an acyclic benzylic radical. This increased reactivity makes the subsequent addition to an alkene irreversible and minimizes side reactions like radical dimerization, leading to higher yields of the desired product. escholarship.org

Reductive cleavage of the oxetane ring typically yields a propan-1-ol derivative. This can be achieved through several methods.

Hydride Reagents : While less common than for epoxides, strong hydride sources can open the oxetane ring. The reaction often requires Lewis acid activation to proceed efficiently.

Catalytic Hydrogenolysis : Palladium-catalyzed hydrogenolysis is a known method for the reductive cleavage of C-O bonds in strained rings, including oxetanes. magtech.com.cn

Frustrated Lewis Pair Catalysis : As discussed previously, the combination of B(C₆F₅)₃ and a hydrosilane provides a highly efficient system for the reductive opening of 3-aryl oxetanes. acs.org This method can be tuned to achieve either a simple hydrosilylative opening (single reduction) to afford a 3-aryl-1-(siloxy)propane or a more complex double hydrosilylation involving aryl migration. acs.org The mechanism proceeds via activation of the oxetane by a silylium ion, followed by hydride transfer from the resulting boryl hydride anion. acs.org

Titanium-Catalyzed Reduction : Low-valent titanium species have also been shown to be effective catalysts for the successful reductive ring-opening of oxetanes. researchgate.net

Ring Opening as a Gateway to Functionalized Linear Systems

The high ring strain of the oxetane core makes it susceptible to cleavage by a wide array of nucleophiles, providing a reliable method for the synthesis of 1,3-difunctionalized linear propane scaffolds. acs.orgresearchgate.net These reactions can be initiated under both acidic and nucleophilic conditions, with the regioselectivity of the attack being a critical consideration. magtech.com.cn

Under acidic conditions, the oxetane oxygen is protonated, forming an oxonium ion. This activation facilitates nucleophilic attack at one of the ring carbons. For an unsymmetrically substituted oxetane like this compound, the attack of weak nucleophiles typically occurs at the more sterically hindered carbon, proceeding through a mechanism with carbocationic character. magtech.com.cn Conversely, strong nucleophiles under neutral or basic conditions tend to attack the less sterically hindered carbon atom via a direct SN2 displacement. researchgate.netmagtech.com.cn

The reaction of this compound with various nucleophiles opens a pathway to a diverse range of functionalized 2-aryl-1,3-propanediol derivatives. For instance, hydrolysis yields the corresponding diol, reaction with alcohols or phenols provides ether-alcohols, and aminolysis results in the formation of valuable amino-alcohols.

Table 1: Representative Ring-Opening Reactions and Products

| Nucleophile (Reagent) | Reaction Conditions | Major Product Structure | Product Class |

|---|---|---|---|

| H₂O | Acid Catalysis (e.g., H₂SO₄) | HO-CH₂-CH(Ar)-CH₂-OH | 1,3-Diol |

| CH₃OH | Acid or Base Catalysis | CH₃O-CH₂-CH(Ar)-CH₂-OH | Methoxy-alcohol |

| NH₃ | Heating, neat or in solution | H₂N-CH₂-CH(Ar)-CH₂-OH | Amino-alcohol |

| NaN₃ | Lewis Acid (e.g., Yb(OTf)₃) | N₃-CH₂-CH(Ar)-CH₂-OH | Azido-alcohol |

| LiAlH₄ | Reductive opening in THF | H-CH₂-CH(Ar)-CH₂-OH | 1,3-Propanol derivative |

Ar = 2-(Trifluoromethoxy)phenyl

Oxetane Ring Expansion Reactions

Beyond simple ring-opening, the strained oxetane ring can undergo formal insertion reactions that lead to its expansion into larger, more stable heterocyclic systems, such as tetrahydrofurans and 1,4-dioxepines. beilstein-journals.org These transformations are synthetically valuable for accessing five- and seven-membered rings, which are common motifs in biologically active molecules.

One prominent method for achieving a one-carbon ring expansion to a tetrahydrofuran (B95107) involves the reaction with carbenes or carbene precursors, such as diazo compounds. rsc.orgrsc.org For example, photochemically generated carbenes can react with the oxetane oxygen to form an oxonium ylide intermediate. beilstein-journals.orgrsc.org This intermediate subsequently rearranges, driven by the release of ring strain, to afford a substituted tetrahydrofuran. The high diastereoselectivity often observed in these reactions, particularly with 2-substituted oxetanes, is rationalized by a stereoselective ylide formation followed by a stereospecific rearrangement. rsc.org

Another strategy involves the ruthenium-catalyzed insertion of 2-diazo-1,3-dicarbonyls into 2-aryloxetanes, which yields seven-membered 1,4-dioxepines. beilstein-journals.org The proposed mechanism proceeds through a metal-bound oxonium ylide, which undergoes heterolytic C–O bond cleavage to form a stabilized carbocation, followed by a rapid intramolecular cyclization. beilstein-journals.org

Table 2: Ring Expansion Reactions and Resulting Heterocycles

| Reagent | Catalyst/Conditions | Intermediate | Product Heterocycle |

|---|---|---|---|

| Ethyl diazoacetate (N₂CHCO₂Et) | Photochemical (UV light) | Oxonium Ylide | Tetrahydrofuran |

| Dimethyl diazomalonate | Ru(II) catalyst | Metal-bound Oxonium Ylide | 1,4-Dioxepine |

| Acetonitrile (CH₃CN) | Photosensitized Electron Transfer | Distonic Radical Cation | Dihydro-1,3-oxazine |

Neighboring group participation (NGP), or anchimeric assistance, refers to the interaction of a reaction center with electrons from an atom or group within the same molecule. wikipedia.org This intramolecular interaction can significantly accelerate reaction rates and dictate stereochemical outcomes by forming a bridged intermediate. wikipedia.orglibretexts.org

In the context of this compound, the aryl ring is suitably positioned to participate in reactions that generate positive charge on the oxetane ring, such as Lewis acid-catalyzed ring-opening. acs.org As the C-O bond of the oxetane begins to break, the π-electrons of the phenyl ring can attack the incipient carbocationic center. This leads to the formation of a bridged, resonance-stabilized "phenonium" ion intermediate. libretexts.org

The formation of this phenonium ion has two major consequences:

Rate Acceleration : The intramolecular participation of the phenyl ring is often kinetically more favorable than intermolecular attack by an external nucleophile, leading to a significant increase in the reaction rate. wikipedia.org

Stereochemical Control : The bridged structure of the phenonium ion blocks one face of the molecule. The subsequent attack by an external nucleophile must occur from the opposite face, leading to a predictable stereochemical outcome (retention of configuration).

This phenomenon was observed in the reductive opening of 3-aryl oxetanes catalyzed by frustrated Lewis pairs, where an unexpected aryl migration occurred, suggesting the involvement of a phenonium ion as a key intermediate. acs.org

Reactivity and Stability of the 2-(Trifluoromethoxy)phenyl Moiety

The trifluoromethoxy (–OCF₃) group profoundly influences the reactivity of the attached phenyl ring. Due to the high electronegativity of the fluorine atoms, the –OCF₃ group is a strong electron-withdrawing group, primarily through the inductive effect. This property deactivates the aromatic ring toward electrophilic aromatic substitution (EAS). nih.gov Like other deactivating groups, it directs incoming electrophiles to the meta position.

Conversely, the strong electron-withdrawing nature of the –OCF₃ group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at an ortho or para position. wikipedia.orgchemistrysteps.com In an SNAr reaction, a nucleophile attacks the electron-deficient ring, forming a stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The electron-withdrawing substituent is crucial for stabilizing the negative charge of this intermediate through resonance. masterorganicchemistry.com For the 2-(trifluoromethoxy)phenyl moiety, this means that if a leaving group were present at the 3- or 5-position, the ring would be moderately activated towards nucleophilic attack.

Table 3: Electronic Properties of the Trifluoromethoxy Group

| Property | Description | Effect on Aromatic Ring |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing (inductive) | Deactivates ring towards EAS; Activates ring towards SNAr |

| Directing Effect (EAS) | Meta-directing | Directs incoming electrophiles to positions 4 and 6 |

| Lipophilicity (Hansch π) | Highly lipophilic (π ≈ +1.04) | Increases overall molecular lipophilicity |

A key feature of the trifluoromethoxy group is its exceptional chemical and metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the –CF₃ portion of the group highly resistant to cleavage. nih.govmdpi.com Similarly, the C-O bond is strengthened by the electron-withdrawing nature of the fluorine atoms.

This stability persists across a wide range of reaction conditions, including:

Acidic and Basic Conditions : The –OCF₃ group is generally stable to both strong acids and bases, unlike a methoxy (B1213986) (–OCH₃) group, which can be cleaved under strongly acidic conditions (e.g., HBr). rsc.org

Oxidative and Reductive Conditions : It is resistant to many common oxidizing and reducing agents, allowing for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the –OCF₃ moiety.

This high stability is a primary reason for the increasing use of the trifluoromethoxy group in medicinal chemistry and agrochemicals, as it can enhance metabolic stability and improve pharmacokinetic profiles. nih.govmdpi.com In the context of this compound, this robustness ensures that the trifluoromethoxy group will remain intact during the various ring-opening and ring-expansion reactions of the oxetane moiety.

Influence on the Electronic Properties of the Phenyl Ring and its Impact on Oxetane Reactivity

The trifluoromethoxy (-OCF3) group is a powerful modulator of electronic properties in aromatic systems. Positioned at the ortho position of the phenyl ring in this compound, it exerts a profound influence on the reactivity of both the aromatic ring and the adjacent oxetane moiety.

The -OCF3 group is characterized by a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the phenyl ring, rendering it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). Unlike the related methoxy (-OCH3) group, which is strongly activating due to a dominant +R (resonance) effect from the oxygen lone pair, the resonance donation from the oxygen in the -OCF3 group is greatly diminished. The potent inductive withdrawal by the CF3 moiety effectively counteracts the oxygen's ability to donate electron density into the ring. nih.gov

This pronounced electron deficiency in the phenyl ring has a direct impact on the reactivity of the oxetane. The C3 carbon of the oxetane, being in a benzylic position, is electronically connected to the phenyl ring. The strong inductive pull of the 2-trifluoromethoxy substituent withdraws electron density from this benzylic position. This electronic pull polarizes the C3-C2 and C3-C4 bonds of the oxetane ring and can influence the stability of potential intermediates formed during reactions. For instance, the formation of a benzylic carbocation at C3 during an acid-catalyzed ring-opening would be significantly destabilized by the adjacent electron-withdrawing group. nih.gov Conversely, this electron deficiency can make the benzylic C-H bonds more susceptible to radical abstraction or deprotonation under specific conditions.

In acid-catalyzed ring-opening reactions, protonation or Lewis acid coordination occurs at the oxetane oxygen. The subsequent cleavage of a C-O bond is directed by the stability of the resulting carbocationic intermediate. For 3-aryl oxetanes, cleavage typically occurs at the benzylic C-O bond to form a more stable benzylic carbocation. However, the presence of the strongly deactivating 2-OCF3 group makes the formation of a full carbocation at C3 less favorable compared to an unsubstituted or electron-donating-group-substituted phenyl analogue. magtech.com.cnnih.gov This can alter the regioselectivity and mechanism of ring-opening, potentially favoring pathways that avoid a highly destabilized cationic intermediate, such as concerted nucleophilic attack (SN2-like) or neighboring group participation. acs.org

Mechanistic Studies of Specific Transformations

Elucidation of Rate-Determining Steps

The rate-determining step in reactions involving this compound is highly dependent on the reaction type and conditions.

Acid-Catalyzed Ring-Opening: In acid-catalyzed nucleophilic ring-opening reactions, the initial activation of the oxetane by protonation or coordination of a Lewis acid to the oxygen atom is typically a rapid equilibrium. The subsequent, slower step, which is rate-determining, involves the cleavage of a carbon-oxygen bond as the nucleophile attacks. researchgate.netbeilstein-journals.org The nature of this step can vary from a pure SN2 mechanism, where the nucleophilic attack is concerted with C-O bond breaking, to an SN1 mechanism, where the C-O bond breaks first to form a carbocationic intermediate. Given the electronic destabilization of a benzylic carbocation by the 2-OCF3 group, a purely SN1 pathway is unlikely. The rate-determining step is therefore best described as the nucleophilic attack on the activated oxetane-acid complex, a process with significant SN2 character. researchgate.net Kinetic isotope effect studies on related systems have shown that the delivery of the nucleophile to the activated oxetane can be the enantio-determining, and thus rate-determining, step. acs.org

Frustrated Lewis Pair (FLP) Catalyzed Reductions: In reactions such as reductive ring-opening catalyzed by FLPs, the activation of the oxetane by a highly Lewis acidic silylium cation is a key step. The subsequent hydride delivery from the borohydride (B1222165) anion to open the ring or initiate rearrangement is likely the rate-determining part of the catalytic cycle. acs.org

Identification of Key Intermediates (e.g., Phenonium Ions)

Several key reactive intermediates can be postulated or have been identified in transformations of 3-aryl oxetanes, the formation of which is influenced by the 2-trifluoromethoxy substituent.

Benzylic Carbocations: In strongly acidic media, ring-opening can proceed via a benzylic carbocation at the C3 position. This intermediate would allow for nucleophilic attack from either face, potentially leading to racemization if the carbon is chiral. However, as noted, the electron-withdrawing 2-OCF3 group strongly destabilizes such an intermediate, making this pathway less favorable for this compound compared to analogues with electron-donating groups. nih.gov

Oxonium Ions: The initial species formed under acidic conditions is an oxonium ion, resulting from the protonation or Lewis acid coordination to the oxetane oxygen. This activated intermediate is the actual substrate for subsequent nucleophilic attack. chemrxiv.org

Phenonium Ions: A significant alternative to a discrete benzylic carbocation is the formation of a bridged phenonium ion. In certain FLP-catalyzed reductive transformations of 3-aryl oxetanes, an unexpected aryl migration has been observed. Mechanistic studies support a pathway involving the formation of an initial ring-opened intermediate, followed by intramolecular nucleophilic attack by the adjacent aryl group to form a phenonium ion. acs.org This neighboring group participation avoids the formation of a high-energy, localized benzylic carbocation. The subsequent opening of this strained, three-membered ring intermediate dictates the final product structure. The electron-deficient nature of the 2-OCF3-substituted phenyl ring would make it a less effective nucleophile for forming a phenonium ion compared to an electron-rich ring.

Benzylic Radicals: Under photoredox or other radical-generating conditions, a tertiary benzylic radical can be formed at the C3 position. The stability of this radical is influenced by delocalization into the phenyl ring. The presence of the strained four-membered ring has been shown to affect the stability and reactivity of these benzylic radicals compared to unstrained analogues.

Stereochemical Course of Reactions

The stereochemical outcome of reactions at the C3 position of the oxetane ring is a direct consequence of the prevailing mechanism.

For a chiral, substituted this compound, a reaction proceeding through a purely SN2 mechanism would result in a complete inversion of configuration at the C3 center. This occurs as the nucleophile attacks the carbon atom from the side opposite to the C-O bond being broken.

If the reaction proceeds via an SN1 mechanism involving a planar benzylic carbocation, racemization or a mixture of stereoisomers would be expected, as the nucleophile can attack from either face of the planar intermediate. However, this pathway is disfavored for this compound.

Studies on the ring-opening of optically pure 2-aryl oxetanes under acidic conditions have reported partial inversion of configuration, suggesting a borderline mechanism with contributions from both SN1 and SN2 pathways. researchgate.net The exact stereochemical course for this compound would therefore be highly sensitive to the nucleophile, solvent, and acid catalyst used.

Structure-Reactivity Relationships within this compound Analogues

Effects of Phenyl Substituents on Oxetane Reactivity

The reactivity of the oxetane ring is highly sensitive to the electronic nature of substituents on the C3-phenyl group. By comparing this compound with analogues bearing different substituents, clear structure-reactivity relationships can be established.

In general, electron-withdrawing groups (EWGs) on the phenyl ring, such as the -OCF3 group, decrease the nucleophilicity of the aryl ring itself but can enhance the electrophilicity of the benzylic C3 carbon under certain conditions. Conversely, electron-donating groups (EDGs) increase the ring's nucleophilicity and stabilize benzylic carbocation intermediates.

This trend is clearly demonstrated in Lewis acid-catalyzed Friedel-Crafts reactions of 3-aryl-3-hydroxyoxetanes with external nucleophiles. The reaction proceeds via a stabilized benzylic carbocation intermediate. The efficiency of these reactions is strongly dependent on the nature of the aryl substituent.

| Substituent (X) on 3-Phenyl-oxetane | Electronic Effect | Product Yield (%) |

|---|---|---|

| 4-MeO | Strongly Donating (+R) | 90 |

| 4-Me | Donating (+I) | 95 |

| H | Neutral | 94 |

| 4-F | Withdrawing (-I) | 91 |

| 4-Cl | Withdrawing (-I) | 92 |

| 4-CF3 | Strongly Withdrawing (-I) | 85 |

| 2-OCF3 (Target Compound Analogue) | Strongly Withdrawing (-I) | Expected to be similar to or lower than 4-CF3 |

The data in Table 1, from a study on reductive aryl migration, show that while the reaction is generally high-yielding, a trend can be observed where strongly electron-withdrawing groups like 4-CF3 slightly diminish the yield compared to electron-donating or neutral substituents. acs.org This is consistent with the proposed mechanism involving a phenonium ion intermediate, the formation of which is facilitated by a more nucleophilic (electron-rich) aryl ring. Therefore, the 2-OCF3 group in the target compound would be expected to slightly disfavor reactions that rely on the nucleophilicity of the phenyl ring.

In acid-catalyzed ring-opening reactions with nucleophiles, the effect is reversed. An electron-withdrawing group like 2-OCF3 destabilizes the carbocation intermediate, slowing down SN1-type reactions. In contrast, electron-donating groups accelerate these reactions by stabilizing the positive charge. For reactions with more SN2 character, the electronic effects are less pronounced but can still influence the transition state energy.

Influence of Oxetane Substitution Pattern on Aromatic Reactivity

An electrophilic aromatic substitution reaction involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. The mechanism generally proceeds in two steps: the aromatic ring's π-electrons attack the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The presence of substituents on the ring can stabilize or destabilize this cationic intermediate, thereby affecting the reaction's activation energy and rate. libretexts.org

Analysis of Substituent Electronic Effects

The directing influence of any substituent in electrophilic aromatic substitution is determined by the interplay of two fundamental electronic effects: the inductive effect (-I/+I) and the resonance effect (+M/-M).

Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a powerful electron-withdrawing group primarily due to the strong negative inductive effect (-I) of the highly electronegative fluorine atoms. vaia.comnih.govyoutube.com This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org Consequently, the -OCF₃ group is classified as a strong deactivating group. vaia.comaskfilo.com

3-Oxetanyl Group: The 3-oxetanyl substituent is a cyclic ether attached to the benzene ring via a C-C bond. The oxygen atom within the oxetane ring is electronegative and exerts a moderate electron-withdrawing inductive effect (-I) on the aromatic ring. As the group is attached via a carbon atom, it does not possess lone pairs that can directly participate in resonance with the ring. Its electronic influence is therefore dominated by this deactivating inductive effect. Groups that are deactivating through a non-resonance mechanism are typically meta-directors. masterorganicchemistry.commasterorganicchemistry.com This is because attack at the meta position avoids placing the destabilizing positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing substituent. masterorganicchemistry.com Thus, the 3-oxetanyl group is predicted to be a weakly deactivating, meta-directing substituent.

The individual electronic properties of these substituents are summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| 2-Trifluoromethoxy | Strong -I (withdrawing) | Weak +M (donating) | Strongly Deactivating | ortho, para |

| 3-Oxetanyl | Weak -I (withdrawing) | None | Weakly Deactivating | meta (predicted) |

Combined Directing Effects and Regioselectivity

In this compound, the substituents are located at the C1 (oxetane) and C2 (-OCF₃) positions. The directing effects of these two groups are synergistic, reinforcing substitution at the same positions on the aromatic ring. chemistrysteps.com

The -OCF₃ group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5).

The 3-oxetanyl group at C1 directs incoming electrophiles to its meta positions (C3 and C5).

Steric hindrance also plays a crucial role in determining the final product distribution.

Attack at C3: This position is flanked by the two bulky substituents at C1 and C2, resulting in significant steric hindrance.

Attack at C5: This position is relatively unhindered.

Therefore, while electronically favored, substitution at the C3 position is sterically disfavored. The C5 position is both electronically directed by both substituents and sterically accessible. As a result, electrophilic attack is most likely to occur at the C5 position .

The predicted regioselectivity for several common electrophilic aromatic substitution reactions is detailed in the table below.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(5-Nitro-2-(trifluoromethoxy)phenyl)oxetane |

| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-2-(trifluoromethoxy)phenyl)oxetane |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(Oxetan-3-yl)-3-(trifluoromethoxy)phenyl)ethan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 4-(Oxetan-3-yl)-3-(trifluoromethoxy)benzenesulfonic acid |

Note: Friedel-Crafts reactions are often ineffective on strongly deactivated rings and may not proceed under standard conditions. chemistrysteps.com

Advanced Characterization Techniques and Computational Chemical Analysis

High-Resolution Spectroscopic Methods for Structural Elucidation

Structural elucidation of 3-(2-(Trifluoromethoxy)phenyl)oxetane is achieved by systematically assembling evidence from various spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of the molecule. Based on established principles and data from analogous structures, a detailed prediction of the spectra for this compound can be made.

The ¹H NMR spectrum is expected to show distinct signals for the oxetane (B1205548) ring protons and the aromatic protons of the phenyl group. The four protons on the oxetane ring at positions 2 and 4 are diastereotopic and would likely appear as two complex multiplets. The proton at position 3, being a methine proton, would also be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The aromatic region would display a complex pattern corresponding to the four protons on the substituted benzene (B151609) ring.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The oxetane ring carbons are expected to resonate in the aliphatic region, while the aromatic carbons will appear further downfield. The carbon of the trifluoromethoxy group is characteristically observed as a quartet due to coupling with the three fluorine atoms. Computational DFT methods are often employed to predict chemical shifts with high accuracy, aiding in the definitive assignment of each signal. researchgate.netgithub.io

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxetane CH (C3) | 4.10 - 4.30 (m) | 35 - 40 |

| Oxetane CH₂ (C2, C4) | 4.60 - 4.90 (m) | 70 - 75 |

| Aromatic CH (C3'-C6') | 7.10 - 7.60 (m) | 115 - 135 |

| Aromatic C-O (C2') | - | 145 - 150 |

| Aromatic C-Oxetane (C1') | - | 130 - 135 |

| -OCF₃ | - | 120 - 125 (q) |

Given the presence of the trifluoromethoxy group, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential tool for characterization. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for detecting fluorine-containing functional groups. worktribe.comnih.gov For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp signal, as the three fluorine atoms in the -OCF₃ group are chemically equivalent. The chemical shift of this singlet would fall within the characteristic range for an aryl trifluoromethoxy group, typically between -56 and -60 ppm relative to a CFCl₃ standard. The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms the -OCF₃ moiety is not directly bonded to any protons.

To unambiguously establish the molecular structure, a series of two-dimensional (2D) NMR experiments are necessary. These experiments reveal correlations between nuclei, confirming atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methine proton (C3-H) and the methylene protons (C2-H₂, C4-H₂) of the oxetane ring, confirming the ring structure. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each signal in the 2D map connects a specific proton to the carbon it is attached to, allowing for the definitive assignment of the ¹H and ¹³C signals for each CHₓ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting molecular fragments. Key HMBC correlations would be expected between the oxetane protons (especially C3-H) and the aromatic carbons (C1' and C2'), confirming the attachment point of the oxetane ring to the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is vital for determining stereochemistry and conformation. A key NOE would be expected between the oxetane C3 proton and the aromatic C6' proton, providing further confirmation of the ortho substitution pattern.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. researchgate.netumanitoba.ca These methods are excellent for identifying the presence of specific functional groups.

IR spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Key expected absorptions for this compound include:

C-O-C stretching (oxetane ring): A strong, characteristic band for the cyclic ether is expected around 950-1000 cm⁻¹.

C-F stretching (-OCF₃): Very strong and distinct absorption bands are anticipated in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretching: Several bands of varying intensity would appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals would be observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals would be observed just below 3000 cm⁻¹.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C-O and C-F bonds show up in IR, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. Computational methods, particularly DFT, can accurately predict vibrational frequencies, aiding in the assignment of complex spectra. imperial.ac.uk

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Oxetane) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-F Stretch | Trifluoromethoxy (-OCF₃) |

| 1000 - 950 | C-O-C Asymmetric Stretch | Oxetane Ring |

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. mdpi.comnih.gov For this compound (C₁₀H₉F₃O₂), the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be calculated and compared to the experimental value with a high degree of accuracy (typically within 5 ppm).

Beyond exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides further structural confirmation. Upon ionization, the molecule would be expected to fragment in predictable ways. Likely fragmentation patterns include:

Ring-opening of the oxetane: Cleavage of the strained four-membered ring can lead to characteristic neutral losses, such as the loss of formaldehyde (B43269) (CH₂O) or ethene (C₂H₄).

Loss of the trifluoromethoxy group: Fragmentation could involve the loss of the ·CF₃ radical followed by CO, or the loss of the entire ·OCF₃ moiety.

Benzylic cleavage: Cleavage of the bond between the oxetane and phenyl rings.

Analyzing the exact masses of these fragment ions helps to piece together the molecular structure, confirming the identity and arrangement of the constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and its packing within a crystal lattice.

As of this writing, a specific crystal structure for this compound has not been reported in the crystallographic literature. However, were a suitable single crystal to be analyzed, the study would reveal key structural features. X-ray analysis of the parent oxetane has shown it to be an essentially planar ring with a small puckering angle. nih.govbeilstein-journals.org The introduction of a bulky substituent at the 3-position, as in this compound, is expected to induce a more significantly puckered conformation to alleviate steric and eclipsing interactions. acs.org Crystallographic investigations on other 3-substituted oxetanes confirm this trend. researchgate.net

The analysis would precisely determine the puckering amplitude of the oxetane ring and the preferred pseudo-axial or pseudo-equatorial orientation of the 2-(trifluoromethoxy)phenyl substituent. Furthermore, it would establish the dihedral angle between the plane of the phenyl ring and the oxetane ring, a critical parameter for understanding potential intramolecular interactions. The crystal packing would also be elucidated, revealing any intermolecular forces such as C–H···O or C–H···F hydrogen bonds or π-stacking interactions that govern the supramolecular architecture.

| Parameter | Information Provided by X-ray Crystallography |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Space Group | Defines the symmetry elements present within the crystal lattice. |

| Atomic Coordinates | Gives the precise (x, y, z) position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Determines exact intramolecular distances (e.g., C-O, C-C, C-F) and angles (e.g., C-O-C in the oxetane ring), crucial for strain analysis. |

| Torsional Angles | Defines the conformation of the molecule, including the oxetane ring pucker and the orientation of the phenyl group relative to the ring. |

| Intermolecular Contacts | Identifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal packing arrangement. |

Theoretical and Computational Chemistry

In the absence of experimental data or to complement it, theoretical and computational chemistry offers powerful predictive insights into the structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately and efficiently model the electronic structure of molecules. nih.gov A typical approach for a molecule like this compound would involve calculations using a functional such as B3LYP or ωB97XD combined with a Pople-style basis set like 6-31G(d,p) or a larger one (e.g., 6-311++G(d,p)) for higher accuracy. nih.govnih.gov

Geometry Optimization: This process computationally determines the lowest-energy three-dimensional arrangement of atoms, corresponding to the molecule's most stable conformation. The optimization would yield key structural parameters, including the oxetane ring's puckering angle and the rotational orientation of the substituted phenyl group.

Electronic Structure and Energetics: Once the geometry is optimized, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated, visualizing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the electronegative oxygen and fluorine atoms.

| Calculated Parameter | Predicted Insight |

| Total Energy | The absolute electronic energy of the optimized structure, used to compare the relative stability of conformers. |

| Dipole Moment | Quantifies the overall polarity of the molecule arising from its asymmetrical charge distribution. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and the energy required for electronic excitation. |

| Mulliken/NBO Charges | Provides the partial charge distribution on each atom in the molecule. |

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structural verification when compared against experimental spectra. nih.govchemrxiv.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. github.io These calculations, often performed using DFT, can predict the entire spectrum. The results are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and can be invaluable for assigning complex spectra and distinguishing between different isomers or conformers.

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific molecular motion, such as the characteristic C–O–C stretching of the oxetane ring, C–H stretches of the aromatic ring, and the strong C–F stretching vibrations from the trifluoromethoxy group. Due to the harmonic oscillator approximation used in most calculations, these frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net

| Spectroscopic Data | Functional Group/Moiety | Expected Calculated Chemical Shift / Wavenumber Range |

| ¹H NMR | Oxetane ring protons (CH₂, CH) | δ 2.5–5.0 ppm |

| ¹H NMR | Aromatic protons (Ar-H) | δ 7.0–8.0 ppm |

| ¹³C NMR | Oxetane ring carbons | δ 20–80 ppm |

| ¹³C NMR | Aromatic carbons (Ar-C) | δ 110–160 ppm |

| ¹³C NMR | Trifluoromethoxy carbon (-OCF₃) | δ ~120 ppm (quartet due to ¹JCF coupling) |

| IR | Aromatic C-H stretch | 3000–3100 cm⁻¹ |

| IR | Oxetane C-O-C stretch | 950–1000 cm⁻¹ |

| IR | C-F stretches (-OCF₃) | 1100–1300 cm⁻¹ (typically strong, multiple bands) |

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways and the rationalization of observed reactivity. For this compound, a relevant reaction to study would be its acid-catalyzed ring-opening, a characteristic reaction of strained ethers. beilstein-journals.orgnih.gov

A computational investigation would involve:

Locating Stationary Points: The geometries of the reactant, any intermediates, and the final product are optimized.

Transition State (TS) Search: A search is performed to locate the transition state structure, which is the maximum energy point along the minimum energy reaction path. This involves algorithms that find a first-order saddle point on the potential energy surface.

Frequency Calculation: A vibrational frequency analysis is performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Analysis: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS structure. This traces the reaction path "downhill" from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism. The resulting energy profile provides the activation energy barrier (ΔG‡), which determines the reaction rate.

| Step in Mechanistic Study | Computational Task | Output/Insight |

| 1. Define Reaction | Identify reactants, products, and proposed mechanism. | A clear chemical transformation to be modeled (e.g., H⁺ catalyzed hydrolysis). |

| 2. Optimize Structures | Geometry optimization of all stationary points. | Low-energy structures of reactant, intermediate(s), and product. |

| 3. Locate Transition State | Perform a transition state search (e.g., QST2/3, Berny). | The high-energy structure connecting reactant and product. |

| 4. Verify Transition State | Calculate vibrational frequencies at the TS geometry. | Confirmation of a single imaginary frequency. |

| 5. Map Reaction Path | Run an Intrinsic Reaction Coordinate (IRC) calculation. | A continuous path linking the TS to the reactant and product, confirming the mechanistic step. |

| 6. Determine Energetics | Calculate Gibbs free energies for all structures. | Reaction energy profile, including activation energy (ΔG‡) and overall reaction energy (ΔGrxn). |

The reactivity and conformational preferences of this compound are significantly influenced by the inherent strain of the four-membered ring. nih.govacs.org

Ring Strain Energy: The strain energy of the oxetane ring (approximately 25.5 kcal/mol or 107 kJ/mol for the parent compound) is a key driver of its reactivity. nih.govutexas.edu This strain can be quantified computationally for the substituted derivative using isodesmic or homodesmotic reactions. nih.gov These methods involve constructing balanced hypothetical reactions where the number and type of bonds are conserved on both sides, allowing for the cancellation of systematic errors and the isolation of the strain energy component.

Conformational Landscapes: The molecule is not static; it exists as an ensemble of interconverting conformers. A comprehensive conformational analysis is crucial for understanding its behavior. mdpi.com This is typically performed by systematically rotating key dihedral angles (torsions) and calculating the energy at each step to map the potential energy surface. For this molecule, the critical coordinates would be:

The dihedral angles defining the puckering of the oxetane ring.

The dihedral angle defining the rotation of the 2-(trifluoromethoxy)phenyl group relative to its point of attachment on the ring.

| Analysis Type | Key Parameters Investigated | Expected Outcome |

| Ring Strain Calculation | Isodesmic/Homodesmotic reaction energies. | A quantitative value for the ring strain energy (in kcal/mol or kJ/mol) of the substituted oxetane. |

| Conformational Search | Dihedral angles of the oxetane ring; Dihedral angle of the C(ring)-C(aryl) bond. | Identification of all stable low-energy conformers (local minima on the potential energy surface). |

| Energy Profile | Relative energies of conformers and transition states between them. | Determination of the global minimum energy structure and the energy barriers for rotation and ring puckering, indicating molecular flexibility. |

Strategic Applications in Advanced Organic Synthesis

3-(2-(Trifluoromethoxy)phenyl)oxetane as a Privileged Scaffold in Synthetic Method Development

In medicinal chemistry and synthetic methodology, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets or serving as a versatile platform for the development of new chemical reactions. The oxetane (B1205548) ring is increasingly recognized as such a motif. acs.orgnih.gov Its incorporation into molecules can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while providing a rigid, three-dimensional exit vector. nih.govnih.gov

The 3-aryl oxetane structure, in particular, has been a focus of synthetic method development. The presence of the 2-(trifluoromethoxy)phenyl group further enhances its value. The trifluoromethoxy group is a strong electron-withdrawing moiety and a bioisostere for other functional groups, known to improve metabolic stability and membrane permeability. nih.gov This unique combination of a reactive strained ring and a stable, electronically distinct aromatic substituent makes this compound an ideal substrate for exploring novel transition-metal-catalyzed cross-couplings, ring-opening functionalizations, and C-H activation strategies, thereby driving the development of new synthetic methods.

Utilization as a Building Block for the Construction of Diverse Chemical Scaffolds

The inherent ring strain of the oxetane core (approximately 106 kJ/mol) makes it susceptible to controlled ring-opening reactions, transforming it from a cyclic ether into a highly functionalized linear system. nih.gov This reactivity is the foundation of its use as a versatile building block.